molecular formula C20H15BrN2O3S2 B6487032 N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine CAS No. 7065-50-1

N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine

Cat. No.: B6487032
CAS No.: 7065-50-1
M. Wt: 475.4 g/mol
InChI Key: FQNCEMYVSRTQLF-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a complex organic compound that features a combination of benzyl, bromophenyl, sulfonyl, thiophenyl, and oxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the thiophene and bromophenyl groups. The final step often involves the sulfonylation and benzylation of the intermediate compound. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted derivatives .

Scientific Research Applications

N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
  • N-benzyl-4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
  • N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine

Uniqueness

N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. This makes it distinct from its chlorinated, fluorinated, or methylated analogs, potentially offering different biological and chemical properties .

Properties

IUPAC Name

N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O3S2/c21-15-8-10-16(11-9-15)28(24,25)20-19(22-13-14-5-2-1-3-6-14)26-18(23-20)17-7-4-12-27-17/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNCEMYVSRTQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80414580
Record name N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80414580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7065-50-1
Record name N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80414580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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